4-(4-Chlorophenyl)-3,3-difluoro-1-(4-methoxyphenyl)azetidin-2-one
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Description
The compound “4-(4-Chlorophenyl)-3,3-difluoro-1-(4-methoxyphenyl)azetidin-2-one” is a type of azetidin-2-one derivative . Azetidin-2-one derivatives are known for their immunostimulating, antimicrobial, and antioxidant activities .
Synthesis Analysis
The synthesis of similar azetidin-2-one derivatives involves the use of semi/thio carbazides and sodium acetate mixed with water, followed by the addition of aldehydes in methanol at room temperature . Acetate (glacial) is used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole .Molecular Structure Analysis
While specific structural data for “this compound” is not available, similar compounds have been characterized using techniques such as FT-IR, UV–visible, 1 H NMR, HRMS . The molecular structure is often elucidated using single-crystal X-ray diffraction technique .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar azetidin-2-one derivatives include the formation of Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole .Future Directions
The future directions for research on “4-(4-Chlorophenyl)-3,3-difluoro-1-(4-methoxyphenyl)azetidin-2-one” and similar compounds could involve further exploration of their potential biological activities, including their anticancer, antimicrobial, and antioxidant potential . Additionally, more research could be done to elucidate their exact mechanisms of action and to optimize their synthesis processes .
Mechanism of Action
Target of Action
It has been suggested that similar compounds may show affinity to heat shock proteins like trap1 .
Mode of Action
It is hypothesized that the compound interacts with its targets, potentially heat shock proteins, and induces changes that lead to its observed effects
Biochemical Pathways
Compounds with similar structures have been found to possess anticancer properties , suggesting that they may affect pathways related to cell proliferation and survival
Result of Action
It has been suggested that similar compounds may have antiproliferative activities , indicating that they may inhibit cell growth and division
Properties
IUPAC Name |
4-(4-chlorophenyl)-3,3-difluoro-1-(4-methoxyphenyl)azetidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF2NO2/c1-22-13-8-6-12(7-9-13)20-14(16(18,19)15(20)21)10-2-4-11(17)5-3-10/h2-9,14H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHLUJRTMSQQOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(C(C2=O)(F)F)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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